molecular formula C14H10ClN B15331807 4-chloro-2-phenyl-1H-indole

4-chloro-2-phenyl-1H-indole

Cat. No.: B15331807
M. Wt: 227.69 g/mol
InChI Key: QDRVHYTVUBEFOZ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-1H-indole (CAS 66354-66-3) is a high-purity chemical compound supplied as a yellow to white solid with a melting point of 74-77 °C . It is a chlorinated 2-phenylindole derivative with the molecular formula C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol . Compounds within the 2-phenylindole class have been identified in scientific literature as subjects of interest in medicinal chemistry research, particularly for their potential role as inhibitors of tubulin polymerization, a mechanism relevant to the development of anticancer agents . As a building block in organic synthesis, this indole derivative can be used to explore structure-activity relationships and develop novel bioactive molecules . For optimal stability, this product should be stored sealed in a dry environment at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-indole

InChI

InChI=1S/C14H10ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H

InChI Key

QDRVHYTVUBEFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with 4-chlorobenzaldehyde under acidic conditions can yield 4-chloro-2-phenyl-1H-indole .

Another method involves the cyclization of 2-phenyl-3-(4-chlorophenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction typically requires heating to promote the cyclization process .

Industrial Production Methods

Industrial production of 4-chloro-2-phenyl-1H-indole may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Halogenated or nitro-substituted indoles.

    Oxidation: Indole-2,3-diones or other oxidized derivatives.

    Reduction: Dihydroindole derivatives.

    Nucleophilic Substitution: Amino or thio-substituted indoles.

Scientific Research Applications

While a specific, comprehensive overview of "4-chloro-2-phenyl-1H-indole" is not available within the provided search results, the information below details the applications of related compounds and derivatives, particularly focusing on 2-phenyl indole and substituted indoles in medicinal chemistry and material science.

Biological Activities

2-Phenyl indole derivatives exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anti-proliferative properties .

As Anti-Neoplastic Agent: 2-Phenyl Indole derivatives have demonstrated anti-tumor effects against various tumor cell lines . Studies show that these derivatives have anti-proliferative effects on malignant breast tumor cell lines, specifically MDA-MB-231 and MCF-7 . These compounds act through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis . Derivatives of 2-Phenyl Indole also showed activity in inhibiting lung cancer cells (A549 and H460 cell lines), inducing apoptosis through DNA intercalation and inhibition of topoisomerase enzymes .

Anti-inflammatory and Analgesic Activity: Some synthesized 2-phenyl substituted indole derivatives have been tested for analgesic and anti-inflammatory activities both in vitro and in vivo . Specific derivatives, such as (3-methyl-5- (methyl sulfonyl)-2- phenyl-1H-indol 1yl) (phenyl) methanone, exhibited high anti-inflammatory and analgesic activity .

Other Activities: Researchers have assessed 3-(2-Aminopyrimidin-4-yl) indole derivatives for their ulcerogenic, anti-inflammatory, and analgesic activity, with results similar to indomethacin .

Material Science Applications

2-phenylindole is used as a component in synthesizing organic materials like conducting polymers and fluorescent dyes . Its properties, including high electron mobility, thermal stability, and photoluminescence, make it suitable for organic electronic devices and optoelectronic applications .

Indole Derivatives in Drug Development

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-phenyl-1H-indole is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Biological Activity

4-Chloro-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of 4-Chloro-2-phenyl-1H-indole

4-Chloro-2-phenyl-1H-indole is a substituted indole derivative, which has been noted for its potential in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows it to interact with multiple molecular targets within biological systems, influencing various cellular processes.

The mechanism of action for 4-chloro-2-phenyl-1H-indole varies depending on the specific biological context. It is believed to interact with enzymes and receptors that are crucial in disease pathways. For instance, it may inhibit specific enzymes or modulate cellular signaling pathways, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that 4-chloro-2-phenyl-1H-indole exhibits antimicrobial properties. A study evaluating the antimicrobial efficacy of various indole derivatives found that this compound showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

CompoundBacterial StrainMIC (µg/ml)
4-Chloro-2-phenyl-1H-indoleEnterobacter sp.100
4-Chloro-2-phenyl-1H-indoleBacillus sp.Moderate

The compound demonstrated a moderate effectiveness against Bacillus species, indicating its potential as an antimicrobial agent .

Anticancer Activity

In cancer research, 4-chloro-2-phenyl-1H-indole has shown promise as a tubulin polymerization inhibitor. In vitro studies revealed that it effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these studies are summarized below:

Cell LineIC50 (nM)
MCF-780
HeLa>50

This compound was found to arrest cell cycle progression at the G2/M phase, leading to increased apoptosis in cancer cells .

Study on Antioxidant and Antimicrobial Properties

A comprehensive study evaluated the antioxidant and antimicrobial activities of several indole derivatives, including 4-chloro-2-phenyl-1H-indole. The findings indicated that while some derivatives exhibited strong antioxidant properties, 4-chloro-2-phenyl-1H-indole was particularly effective against Enterobacter sp., showing a significant inhibition zone in disk diffusion assays .

Tubulin Assembly Inhibition

Another study focused on the role of 4-chloro-2-phenyl-1H-indole as a tubulin assembly inhibitor. The compound was synthesized and tested for its ability to disrupt microtubule formation in cancer cells. Results showed that it inhibited tubulin polymerization with an IC50 value of 1.6 µM, making it a candidate for further development as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 4-chloro-2-phenyl-1H-indole, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, to introduce the phenyl and chloro substituents onto the indole core. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during diazotization to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF or THF enhance reaction efficiency).
  • Catalyst optimization (e.g., palladium catalysts for cross-coupling reactions).
    Purification via column chromatography or recrystallization ensures high yield and purity. Reaction progress should be monitored using TLC, and intermediates validated via 1H^1H-NMR .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-2-phenyl-1H-indole, and how are they interpreted?

Methodological Answer:

  • 1H^1H-NMR : Identifies aromatic proton environments (e.g., deshielded protons at δ 7.2–8.1 ppm for indole and phenyl groups). Integration ratios confirm substituent positions.
  • Mass spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., [M+H]+^+ at m/z 243.6 for C14_{14}H10_{10}ClN) and fragmentation patterns.
  • FT-IR : Detects N–H stretching (~3400 cm1^{-1}) and C–Cl bonds (~550 cm1^{-1}).
    Cross-referencing with computational predictions (e.g., PubChem data) validates structural assignments .

Q. How is the crystal structure of 4-chloro-2-phenyl-1H-indole determined, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 111 K) to minimize thermal motion .
  • Structure refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) resolve electron density maps and assign anisotropic displacement parameters.
  • Validation : Check CIF files using PLATON or Mercury for symmetry errors and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of halogenation in 4-chloro-2-phenyl-1H-indole derivatives?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., –Cl) direct electrophilic substitution to meta/para positions.
  • Protecting groups : Boc protection of the indole N–H prevents undesired side reactions during halogenation.
  • Catalytic systems : Use Lewis acids like FeCl3_3 to enhance selectivity in Friedel-Crafts reactions.
    Validate outcomes via 13C^{13}C-NMR and X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activities of 4-chloro-2-phenyl-1H-indole derivatives?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and dosages.
  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to isolate enantiomers, as bioactivity may vary between R/S configurations.
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking studies to correlate activity with binding affinity.
    Contradictions often arise from impurities or unaccounted metabolites; LC-MS/MS profiling is critical .

Q. What computational methods are recommended for predicting the reactivity of 4-chloro-2-phenyl-1H-indole in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate solvent effects and transition states for cross-coupling reactions.
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors).
    Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How should researchers design experiments to probe the photostability of 4-chloro-2-phenyl-1H-indole under varying conditions?

Methodological Answer:

  • Light exposure tests : Use UV-Vis spectroscopy to monitor degradation under UVA/UVB light (λ = 315–400 nm).
  • Quantum yield calculations : Compare absorbance changes to determine degradation pathways.
  • Stabilizers : Test antioxidants (e.g., BHT) or coatings (e.g., silica nanoparticles) to enhance stability.
    Data should be analyzed using time-dependent DFT (TD-DFT) to model excited-state behavior .

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